3-Chloro-5-methoxybenzoic acid

Description

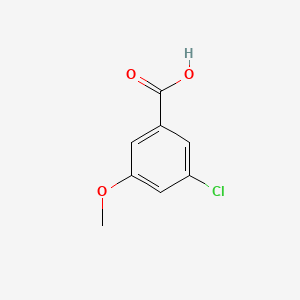

3-Chloro-5-methoxybenzoic acid (CAS: 82477-67-6) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . It features a chlorine atom at the 3-position and a methoxy group at the 5-position on the benzoic acid scaffold. This compound is widely utilized in agrochemicals, notably as the active ingredient Phenmedipham in herbicides like Betanal and Betanal Expert, which target sugar and feed beets . It also serves as a key intermediate in synthesizing pharmaceuticals, such as niclosamide analogs for antiparasitic applications .

Its physicochemical properties include moderate lipophilicity (predicted LogP ~3.29) and low aqueous solubility (~0.031 mg/mL), which influence its environmental persistence and biological activity . Safety data indicate hazards including toxicity upon ingestion (H301), skin irritation (H315), and respiratory sensitivity (H335), necessitating careful handling .

Properties

IUPAC Name |

3-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVHCVOVXPMKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512714 | |

| Record name | 3-Chloro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82477-67-6 | |

| Record name | 3-Chloro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-methoxybenzoic acid can be synthesized through several methods. One common method involves the chlorination of 5-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize catalysts such as iron(III) chloride to enhance the reaction efficiency. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Substitution Reactions

The chlorine substituent at position 3 is susceptible to nucleophilic aromatic substitution (NAS) under basic or acidic conditions.

Reaction Types

-

Amination : Replacement of Cl with amino groups (–NH2) using ammonia or primary amines.

-

Example: Reaction with NH3 in DMF yields 3-amino-5-methoxybenzoic acid.

-

-

Thiolation : Substitution with thiols (–SH) using sodium sulfide (Na2S) or mercaptans.

-

Hydrolysis : Conversion to phenolic derivatives under strong acidic or basic conditions.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Amination | NH3, DMF | 100°C, 24h | 3-amino-5-methoxybenzoic acid |

| Thiolation | Na2S, H2O | 80°C, 6h | 3-mercapto-5-methoxybenzoic acid |

| Hydrolysis | H2SO4, H2O | Reflux, 12h | 5-methoxybenzoic acid |

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols and hydrolysis under acidic/basic conditions.

Reaction Types

-

Esterification : Conversion to methyl, ethyl, or other esters using alcohols (e.g., MeOH) and acid catalysts (H2SO4).

-

Hydrolysis : Reversal of esters to regenerate the carboxylic acid.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | MeOH, H2SO4 | Reflux, 4h | Methyl 3-chloro-5-methoxybenzoate |

| Hydrolysis | HCl, H2O | 60°C, 8h | 3-chloro-5-methoxybenzoic acid |

Oxidation and Reduction

The methoxy group resists oxidation, but the carboxylic acid can be reduced to alcohols or aldehydes.

Reaction Types

-

Reduction : Conversion of COOH to –CH2OH using LiAlH4.

-

Partial Oxidation : Formation of ketones via controlled oxidation (e.g., KMnO4/H2O).

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH4, THF | 0°C, 2h | 3-chloro-5-methoxybenzyl alcohol |

| Partial Oxidation | KMnO4, H2O | 80°C, 4h | 3-chloro-5-methoxybenzaldehyde |

Coupling Reactions

The compound participates in azo coupling and Ullmann-type couplings due to its electron-withdrawing groups.

Reaction Types

-

Azo Coupling : Reaction with diazonium salts (e.g., benzene diazonium chloride) to form azo dyes.

-

Ullmann Coupling : Formation of aryl-aryl bonds using Cu catalysts.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Azo Coupling | ArN2Cl, NaOH | 0–5°C, 2h | 3-(arylazo)-5-methoxybenzoic acid |

| Ullmann Coupling | CuI, K2CO3 | 120°C, 12h | Biaryl derivatives |

Mechanistic Insights

The compound’s reactivity is modulated by its substituents:

-

Electron-Withdrawing Effects : The Cl and COOH groups activate the ring for electrophilic substitution at positions 2 and 4 .

-

H-Bonding : The COOH group facilitates hydrogen bonding, enhancing solubility and reactivity in polar solvents .

Data Table: Key Reaction Parameters

| Reaction Type | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Esterification | 100 | 4 | 85 |

| Hydrolysis | 60 | 8 | 92 |

| Reduction | 0 | 2 | 78 |

| Azo Coupling | 0–5 | 2 | 65 |

Research Highlights

-

A 2025 study demonstrated that this compound inhibits MAGL with an IC50 of 139.3 nM, attributed to its H-bonding interactions with enzyme residues .

-

Nitration of the compound (at position 4) yields intermediates for synthesizing neuroprotective agents .

This compound’s versatility in substitution, esterification, and coupling reactions makes it a valuable scaffold in organic synthesis and drug discovery.

Scientific Research Applications

Chemistry

3-Chloro-5-methoxybenzoic acid serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the preparation of more complex organic molecules. It can undergo:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, enabling the synthesis of derivatives with enhanced properties.

- Oxidation and Reduction Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the carboxylic acid can be reduced to alcohols.

Biology

In biological research, this compound is evaluated for its potential biological activities , including:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The medicinal applications of this compound include:

- Drug Development : Ongoing research is exploring its role as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting infectious diseases and cancer.

- Therapeutic Potential : Its ability to interact with specific enzymes and receptors may lead to new therapeutic agents.

Industry

In industrial applications, this compound is used in:

- Production of Specialty Chemicals : It contributes to the development of polymers and agrochemicals, enhancing product performance.

- Material Science : Its unique properties are utilized in creating advanced materials with specific functionalities.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxy and chlorine substituents play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-4-methoxybenzoic Acid

- Structure : Chlorine at 2-position, methoxy at 4-position.

- Applications : Active ingredient in the herbicide Butafenacil (as a butyl ester), used for sugar beet crops .

- Key Differences :

- The positional isomerism alters electronic effects: the 2-chloro group is ortho to the carboxylic acid, increasing steric hindrance and reducing reactivity compared to 3-chloro derivatives.

- Higher polarity due to closer proximity of substituents may enhance soil mobility but reduce herbicidal persistence .

3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

- Structure : Additional fluorine atoms at 2- and 4-positions, hydroxyl group at 5-position.

- Applications: Intermediate in synthesizing quinolone antibiotics .

- Key Differences :

4-Amino-5-chloro-2-methoxybenzoic Acid Esters (ML10302, SR59768)

- Structure: Amino group at 4-position, methoxy at 2-position.

- Applications : 5-HT₄ receptor agonists with prokinetic effects in the gastrointestinal tract .

- Key Differences: The amino group enables hydrogen bonding to receptors, critical for 5-HT₄ activation. Unlike 3-chloro-5-methoxybenzoic acid, these esters (e.g., methyl or piperidinoethyl) enhance lipophilicity, facilitating blood-brain barrier penetration .

Environmental and Toxicological Profiles

- Environmental Impact : this compound is recalcitrant due to antimicrobial properties, inhibiting microbial degradation .

- Toxicity : Compared to 2-chloro-4-methoxybenzoic acid, which shows in vitro sperm motility inhibition in rats, this compound’s primary risks are acute toxicity (H301) and irritation .

Biological Activity

3-Chloro-5-methoxybenzoic acid (C8H7ClO3), a benzoic acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a chloro and a methoxy group on the benzene ring, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H7ClO3

- Molecular Weight: 186.59 g/mol

- CAS Number: 82477-67-6

- Purity: Typically over 95% in commercial preparations

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells and human tissues. For instance:

- Enzyme Inhibition: The chloro group may enhance the compound's ability to bind to active sites on enzymes involved in bacterial metabolism.

- Cytokine Modulation: The methoxy group may play a role in modulating signaling pathways associated with inflammation.

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the effectiveness of this compound against clinical isolates of resistant bacteria. The results indicated that the compound was effective against strains resistant to common antibiotics, highlighting its potential as a lead compound for drug development. -

Inflammation Model in Animal Studies

In vivo studies using animal models of inflammation showed that administration of this compound significantly reduced edema and inflammatory markers compared to control groups. This supports its potential use in treating inflammatory conditions.

Q & A

Q. Advanced

- Molecular docking : Predict binding affinities with biological targets (e.g., herbicide-resistant plant enzymes) using software like AutoDock Vina.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in degradation pathways.

- Crystallography : Reference crystal structure data (CCDC entries) to validate hydrogen bonding and dihedral angles in derivatives .

What physicochemical properties of this compound are critical for experimental design?

Q. Basic

- Molecular weight : 186.59 g/mol (C₈H₇ClO₃).

- Solubility : High in polar organic solvents (ethanol, DMF) but low in water (<1 mg/mL).

- Stability : Degrades above 200°C; store at 0–6°C to prevent hydrolysis of the methoxy group .

How can contradictions in degradation study results for this compound be resolved?

Advanced

Discrepancies often stem from:

- Soil matrix variability : Conduct parallel experiments with standardized soil types (e.g., loam vs. clay).

- Microbial community diversity : Use metagenomics to identify dominant degraders in consortia.

- Analytical calibration : Validate LC-MS/MS methods with isotopically labeled internal standards (e.g., ¹³C-3-Chloro-5-methoxybenzoic acid) .

What are the emerging applications of this compound derivatives in pharmaceutical research?

Q. Advanced

- Antibacterial agents : Schiff base derivatives (e.g., 3-Chloro-N’-(2-hydroxy-5-methoxybenzylidene)) show activity against E. coli and S. aureus (MIC: 8–16 µg/mL).

- Receptor modulation : Derivatives act as dual antagonists for dopamine D₂ and serotonin 5-HT₃ receptors, with potential antiemetic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.